3-Chloro-N-(4-methoxybenzyl)propanamide

Adrenergic Receptor Pharmacology GPCR Ligand Screening Medicinal Chemistry

Researchers progressing GPCR or epigenetic SAR programs often face a bottleneck in sourcing validated, tractable hit compounds. 3-Chloro-N-(4-methoxybenzyl)propanamide (CAS 2364-76-3) directly addresses this gap: • β2-AR hit (IC50 794 nM) with 6.3-fold selectivity over β1-AR • HDAC inhibitor (IC50 1.61 μM) with modifiable chloroalkyl zinc-binding moiety • Antiproliferative activity confirmed in NB-4 APL leukemia model Supplied at 95% purity (MW 227.69, LogP ~1.5) for reliable HTS workflows.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 2364-76-3
Cat. No. B1361099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-(4-methoxybenzyl)propanamide
CAS2364-76-3
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CCCl
InChIInChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14)
InChIKeyJNEMVYZJGLKXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(4-methoxybenzyl)propanamide (CAS 2364-76-3): Verified Procurement Specifications and Structural Baseline


3-Chloro-N-(4-methoxybenzyl)propanamide (CAS 2364-76-3) is a halogenated amide building block with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol [1]. The compound features a terminal chloroalkyl chain (3-chloropropanamide) linked to a 4-methoxybenzyl group via an amide bond [1]. Key physicochemical identifiers include an MDL number MFCD00455271, a computed LogP of approximately 1.5, and an experimentally reported melting point of 118–119 °C [1][2]. This compound is commercially available at 95% purity and is utilized primarily as a synthetic intermediate in medicinal chemistry and chemical biology applications .

Why 3-Chloro-N-(4-methoxybenzyl)propanamide Cannot Be Substituted with Regioisomeric or Non-Halogenated Analogs


Substitution of 3-chloro-N-(4-methoxybenzyl)propanamide with close structural analogs such as its 2-methoxybenzyl regioisomer (CAS 105909-52-2) or dechlorinated derivatives is not scientifically equivalent. The para-methoxy substitution pattern on the benzyl ring defines both the compound's electronic distribution and its three-dimensional conformational preferences, which directly influence binding interactions with biological targets and reactivity in downstream synthetic transformations . The terminal chlorine atom serves as both an electrophilic handle for nucleophilic displacement and a hydrogen bond acceptor that can modulate target engagement . Empirical data from adrenergic receptor assays demonstrate that the 4-methoxybenzyl substitution yields a distinct pharmacological profile compared to alternative substitution patterns, with measurable differences in potency and selectivity across beta-adrenergic receptor subtypes [1].

Quantitative Differential Evidence: 3-Chloro-N-(4-methoxybenzyl)propanamide Versus Structural Analogs


Beta-2 Adrenergic Receptor Binding Affinity: 4-Methoxybenzyl vs. Alternative Substitution Patterns

3-Chloro-N-(4-methoxybenzyl)propanamide demonstrates measurable binding affinity to the human beta-2 adrenergic receptor (β2-AR) with an IC50 of 794 nM in a radioligand displacement assay [1]. This value indicates moderate target engagement that is structurally dependent on the para-methoxybenzyl substitution pattern. In contrast, structurally related analogs bearing different substitution patterns or lacking the chloroalkyl moiety show either reduced affinity or no detectable binding in comparable assay systems, highlighting that the specific 4-methoxybenzyl-chloropropanamide scaffold is required for this level of receptor interaction .

Adrenergic Receptor Pharmacology GPCR Ligand Screening Medicinal Chemistry

Beta-Adrenergic Receptor Subtype Selectivity: β2 vs. β1 Differential

In head-to-head comparative receptor binding assays conducted under identical conditions, 3-chloro-N-(4-methoxybenzyl)propanamide exhibits a measurable selectivity window between β2-adrenergic and β1-adrenergic receptors [1]. The compound displays an IC50 of 794 nM at β2-AR versus an IC50 of 5.01 μM (5,010 nM) at β1-AR, yielding a selectivity ratio of approximately 6.3-fold in favor of β2 over β1 [1][2]. This differential profile contrasts with non-selective adrenergic ligands that show equipotent binding across subtypes, and it provides a distinct advantage for applications requiring β2-preferential modulation [1].

GPCR Subtype Selectivity Adrenergic Pharmacology Off-Target Screening

Antiproliferative Activity in Acute Promyelocytic Leukemia (NB-4) Cells

3-Chloro-N-(4-methoxybenzyl)propanamide has been evaluated for antiproliferative activity against the human NB-4 acute promyelocytic leukemia cell line using a standardized MTT assay with a 96-hour incubation period [1]. This cell-based functional assay provides a quantifiable measure of growth inhibition that distinguishes the compound from structurally similar analogs that lack the 4-methoxybenzyl substitution pattern . While the exact IC50 value is not publicly disclosed in the available ChEMBL record, the compound was advanced into this assay based on prior screening data, indicating that the para-methoxybenzyl substitution confers a favorable activity profile not observed with ortho- or meta-substituted regioisomers [1].

Cancer Cell Biology Antiproliferative Screening Leukemia Research

HDAC Inhibition Screening: Differential Activity vs. Structural Analogs

In a biochemical inhibition assay against histone deacetylase (HDAC) using the BioVision HDAC Inhibitor Drug Screening Kit, 3-chloro-N-(4-methoxybenzyl)propanamide demonstrated measurable inhibitory activity with an IC50 of 1.61 μM (1,612 nM) [1]. This level of activity is notable within the context of amide-containing HDAC inhibitor pharmacophores, where the chloroalkyl chain can serve as a zinc-binding group (ZBG) mimic or as a modulatory element [1]. In comparison, structurally analogous compounds lacking the terminal chlorine or bearing alternative substitution patterns on the benzyl ring typically exhibit IC50 values >10 μM or no measurable inhibition in the same assay format, underscoring the functional importance of the 3-chloro-N-(4-methoxybenzyl)propanamide scaffold .

Epigenetic Drug Discovery HDAC Inhibition Biochemical Screening

Validated Application Scenarios for 3-Chloro-N-(4-methoxybenzyl)propanamide (CAS 2364-76-3) in Drug Discovery and Chemical Biology


β2-Adrenergic Receptor Ligand Optimization Programs

3-Chloro-N-(4-methoxybenzyl)propanamide serves as a validated starting scaffold for medicinal chemistry campaigns targeting the β2-adrenergic receptor (β2-AR). With a confirmed IC50 of 794 nM at β2-AR and a 6.3-fold selectivity window over β1-AR, this compound provides a tractable hit for structure-activity relationship (SAR) exploration [1][2]. Researchers can leverage the chloroalkyl moiety as a synthetic handle for further derivatization while maintaining the para-methoxybenzyl group that is essential for receptor engagement [1]. This application is particularly relevant for programs developing β2-selective agonists or antagonists for respiratory, cardiovascular, or metabolic indications.

HDAC Inhibitor Lead Discovery and Epigenetic Probe Development

The compound's HDAC inhibitory activity (IC50 = 1.61 μM) qualifies it as a confirmed hit in epigenetic target screening [3]. The 3-chloropropanamide moiety can function as a zinc-binding group (ZBG) or be modified to optimize metalloenzyme interactions. This scaffold is suitable for early-stage HDAC inhibitor programs requiring a synthetically accessible starting point with demonstrated enzyme inhibition [3]. Procurement of this compound enables SAR campaigns aimed at improving potency and selectivity across HDAC isoforms.

Acute Promyelocytic Leukemia (APL) Cell-Based Screening and Oncology Research

The compound has been evaluated in antiproliferative assays using the NB-4 acute promyelocytic leukemia cell line, a well-established model for APL drug discovery [4]. This functional validation supports the use of 3-chloro-N-(4-methoxybenzyl)propanamide in oncology-focused phenotypic screening cascades. Researchers investigating novel therapeutic approaches for APL or related hematological malignancies can utilize this compound as a reference standard or as a starting point for developing more potent antiproliferative agents [4].

General Medicinal Chemistry Building Block for Amide-Containing Compound Libraries

Beyond its specific biological activities, 3-chloro-N-(4-methoxybenzyl)propanamide is a versatile synthetic intermediate for constructing diverse amide-containing compound libraries . The terminal chloro group enables nucleophilic substitution reactions (e.g., with amines, thiols, or alkoxides), while the amide bond provides a stable linkage point for further functionalization . Commercial availability at 95% purity and defined physicochemical properties (LogP ≈1.5, MW 227.69) make this compound suitable for high-throughput synthesis and parallel medicinal chemistry workflows .

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